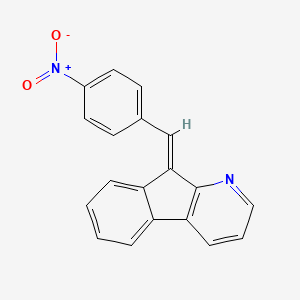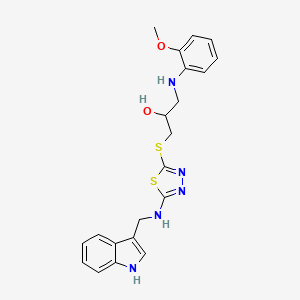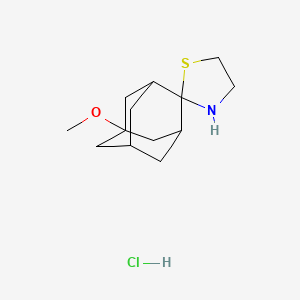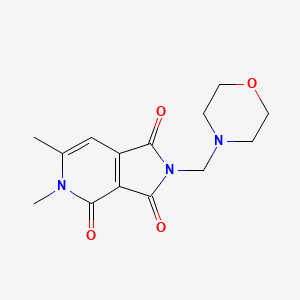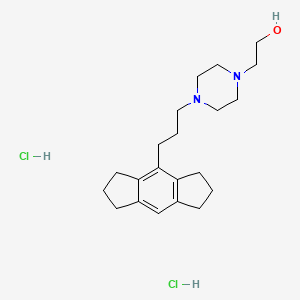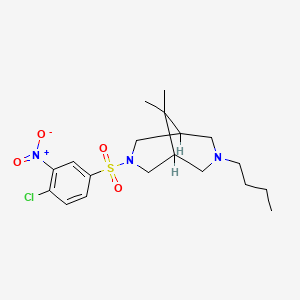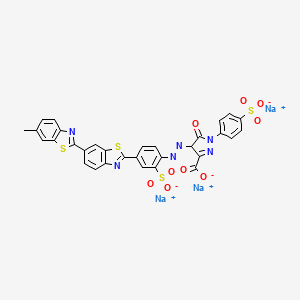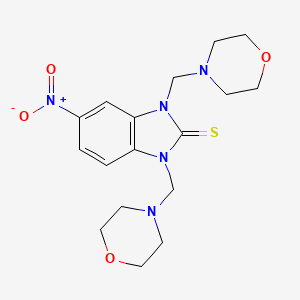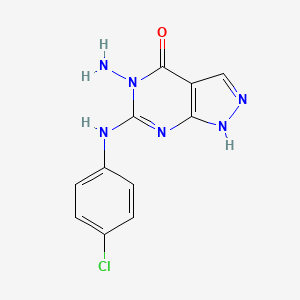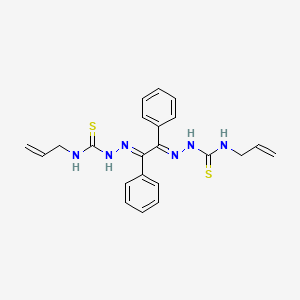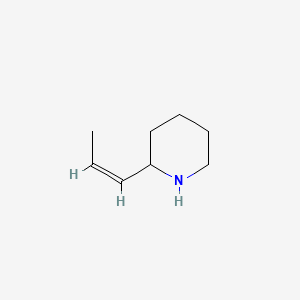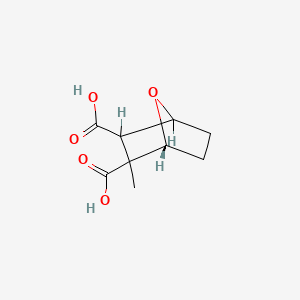
2-Methylendothall
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylendothall is a chemical compound known for its application as a selective contact herbicide. It is used to manage submerged aquatic vegetation and algae in lakes, ponds, and irrigation canals. The compound is also utilized as a desiccant on crops like potatoes, hops, cotton, clover, and alfalfa .
Preparation Methods
The synthesis of 2-Methylendothall involves several steps, typically starting with the preparation of the core bicyclic structure. The synthetic routes often include:
Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.
Functional Group Transformations: Introduction of functional groups such as carboxylic acids.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial production methods may involve large-scale reactions in reactors, followed by purification steps to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
2-Methylendothall undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylendothall has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on various biological systems, including its role as a protein phosphatase inhibitor.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Methylendothall involves its role as a protein phosphatase inhibitor. It targets specific enzymes, disrupting cellular processes and leading to the death of susceptible plants. The compound’s molecular targets include protein phosphatase 2A, which plays a crucial role in regulating various cellular functions .
Comparison with Similar Compounds
2-Methylendothall is chemically related to compounds like cantharidin, which also act as protein phosphatase inhibitors. Compared to similar compounds, this compound is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Cantharidin: Another protein phosphatase inhibitor with a different structure.
Endothall: A related herbicide with similar applications but different chemical properties.
Properties
CAS No. |
127380-61-4 |
|---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
(1R)-2-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-9(8(12)13)5-3-2-4(14-5)6(9)7(10)11/h4-6H,2-3H2,1H3,(H,10,11)(H,12,13)/t4?,5-,6?,9?/m1/s1 |
InChI Key |
XIUCRMDWTGSKBJ-HPYKLGITSA-N |
Isomeric SMILES |
CC1([C@H]2CCC(C1C(=O)O)O2)C(=O)O |
Canonical SMILES |
CC1(C2CCC(C1C(=O)O)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



